Hex-5-yn-1-amine is a bifunctional organic compound featuring a terminal alkyne and a primary amine, separated by a flexible four-carbon alkyl chain. This structure allows for orthogonal chemical modifications, where the alkyne is available for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira coupling, and the amine is reactive for standard transformations like amidation or reductive amination.[1][2][3][4] Its C6 backbone provides a specific spatial length that is critical in applications ranging from surface functionalization to the synthesis of complex molecules, distinguishing it from other amino-alkynes with different chain lengths.
Substituting Hex-5-yn-1-amine with near analogs can lead to critical failures in synthesis and material performance. Using a shorter chain, such as in Pent-4-yn-1-amine, alters the geometry and strain in cyclization reactions, potentially inhibiting the formation of desired heterocyclic products or drastically reducing yields.[5] For surface modification, the C6 chain length is crucial for forming well-ordered and densely packed self-assembled monolayers (SAMs); shorter chains like propargylamine result in disordered, less stable films, while longer chains may decrease solubility and alter reaction kinetics.[6][7] Replacing the terminal alkyne with a saturated alkyl chain (i.e., Hexylamine) completely removes the ability to perform essential 'click' chemistry conjugations, which is often the primary reason for its selection.[8]
The four-carbon spacer in Hex-5-yn-1-amine is geometrically suited for tandem reactions involving intramolecular cyclization, a critical consideration for precursor selection. In syntheses of functionalized pyrrolidines and pyrroles, the ability to form a stable five- or six-membered ring intermediate is highly dependent on the tether length between the reacting amine and alkyne groups.[5] While direct comparative yields are reaction-specific, synthetic routes leveraging this structure report good yields for complex N-heterocycles, a result that is not readily achievable with shorter (e.g., Pent-4-yn-1-amine) or more constrained analogs without significant process re-optimization.[5]
| Evidence Dimension | Suitability for Tandem Amination/Cyclization Reactions |
| Target Compound Data | Enables synthesis of functionalized pyrroles and pyrrolidines in good yields. |
| Comparator Or Baseline | Analogs with shorter (2-3 carbon) or longer chains between the amine and alkyne moieties. |
| Quantified Difference | Not directly quantified in a single study, but the reaction works well for carbon chain links between 2-4 carbons, placing Hex-5-yn-1-amine's 4-carbon link within the optimal range. |
| Conditions | Silver-mediated tandem amination/oxidation for pyrrole synthesis.[5] |
For synthetic chemists targeting specific N-heterocycles, selecting a precursor with the correct chain length avoids failed reactions and low yields, saving significant development time and resources.
The length of the alkyl chain is a dominant factor in the quality of self-assembled monolayers (SAMs). Longer alkyl chains increase the van der Waals interactions between adjacent molecules, leading to more crystalline, densely packed, and stable films.[7] Studies on alkylamine self-assembly show that longer chains (C12-C18) form well-defined island structures significantly faster and more uniformly than shorter chains (C8).[6] While this specific compound was not tested, the principle dictates that the C6 chain of Hex-5-yn-1-amine will form a more ordered and stable monolayer compared to the highly common but much shorter propargylamine (C3), which tends to form less-ordered, liquid-like films.[7] This increased order is critical for applications requiring robust barrier properties or well-defined surface energy.
| Evidence Dimension | SAM Ordering and Stability |
| Target Compound Data | Forms more ordered, crystalline-like SAMs due to increased van der Waals forces from its C6 chain. |
| Comparator Or Baseline | Short-chain alkynylamines (e.g., Propargylamine, C3) which form less-ordered, liquid-like films. |
| Quantified Difference | As chain length increases from <10 carbons to >10 carbons, SAMs transition from a liquid-like to a more crystalline state.[7] For alkylamines on mica, C12 chains form uniform islands, whereas C8 chains show less defined features.[6] |
| Conditions | Self-assembly from solution onto a substrate (e.g., mica, gold, silicon oxide).[6][7] |
In biosensor or semiconductor fabrication, the packing density and stability of the surface functionalization layer directly impacts device sensitivity, reproducibility, and lifespan; the C6 chain offers a significant advantage over shorter, more common alternatives.
In the design of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the two ligand heads is a critical determinant of efficacy. Its length and composition directly influence the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).[8][9] Hex-5-yn-1-amine is frequently used as a building block for these linkers because its C6 chain provides a favorable spatial distance for productive ternary complex formation.[10][11] Substituting with a shorter analog like pent-4-yn-1-amine or a longer one can disrupt the optimal orientation, leading to a significant loss of degradation efficiency due to steric clashes or an inability to bring the proteins into proximity.[9]
| Evidence Dimension | PROTAC Linker Suitability |
| Target Compound Data | Frequently used as a core component in PROTAC linkers to achieve potent protein degradation. |
| Comparator Or Baseline | Linkers that are too short (risk of steric clash) or too long (failure to bring proteins into proximity). |
| Quantified Difference | Linker length is a key parameter to be optimized for each PROTAC; a change of even a few atoms can dramatically alter degradation potency (e.g., DC50 values).[9] |
| Conditions | Synthesis of heterobifunctional PROTAC molecules for targeted protein degradation in cellular assays.[8][9] |
For researchers in drug discovery, selecting a linker component of a well-precedented length like Hex-5-yn-1-amine increases the probability of success and reduces the need for extensive linker length optimization.
This compound is the right choice when the synthetic route involves a metal-catalyzed intramolecular cyclization where the four-carbon tether is required to correctly form the target five- or six-membered ring system with high regioselectivity and yield.[5]
For applications requiring robust and well-ordered surface coatings, Hex-5-yn-1-amine is a preferred choice over shorter-chain analogs. Its C6 length promotes the formation of dense, stable self-assembled monolayers (SAMs) via 'click' chemistry, which is essential for creating reliable and reproducible sensor surfaces or modifying semiconductor interfaces.[6][7][12]
This molecule serves as a valuable and well-documented building block for constructing bifunctional linkers. Its specific length is frequently optimal for connecting a target-binding ligand and an E3-ligase ligand, a critical parameter for achieving potent and selective protein degradation in drug discovery programs.[8][9][13]
Flammable;Corrosive